(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
CAS No.: 1286719-02-5
Cat. No.: VC4947356
Molecular Formula: C24H26F3N7O
Molecular Weight: 485.515
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286719-02-5 |
|---|---|
| Molecular Formula | C24H26F3N7O |
| Molecular Weight | 485.515 |
| IUPAC Name | [1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C24H26F3N7O/c25-24(26,27)19-3-1-4-20(17-19)31-13-15-33(16-14-31)23(35)18-7-11-32(12-8-18)21-5-6-22(30-29-21)34-10-2-9-28-34/h1-6,9-10,17-18H,7-8,11-16H2 |
| Standard InChI Key | BUAGHFXNUWMKCL-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C4=NN=C(C=C4)N5C=CC=N5 |
Introduction
The compound (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a complex organic molecule featuring diverse functional groups, including pyrazole, pyridazine, piperidine, and piperazine rings, along with a trifluoromethylphenyl moiety. This compound belongs to the broader category of pyrazole derivatives, which are known for their significant biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Structural Features
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Molecular Formula: The molecular formula for this compound is not explicitly provided in the available literature, but based on its structure, it can be deduced as CHFNO.
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Molecular Weight: Estimated to be around 470 g/mol, considering the molecular formula.
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Functional Groups: Includes pyrazole, pyridazine, piperidine, piperazine, and a trifluoromethylphenyl group.
| Component | Description |
|---|---|
| Pyrazole | Five-membered heterocyclic ring with two nitrogen atoms. |
| Pyridazine | Six-membered heterocyclic ring with two nitrogen atoms. |
| Piperidine | Six-membered saturated heterocyclic ring with one nitrogen atom. |
| Piperazine | Six-membered saturated heterocyclic ring with two nitrogen atoms. |
| Trifluoromethylphenyl | Aromatic ring with a trifluoromethyl group attached. |
Synthesis
The synthesis of such complex molecules typically involves multi-step organic reactions. While specific methods for this compound are not extensively documented, general approaches for synthesizing similar pyrazole derivatives include:
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Condensation Reactions: Forming the piperidine and piperazine rings through condensation reactions.
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Coupling Reactions: Attaching the pyrazole and pyridazine moieties to the piperidine ring.
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Arylation: Incorporating the trifluoromethylphenyl group into the piperazine ring.
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
Biological Activity
Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. The presence of a trifluoromethyl group can enhance lipophilicity, potentially increasing the compound's ability to cross biological membranes and interact with specific targets.
| Biological Activity | Potential Applications |
|---|---|
| Anti-inflammatory | Treatment of inflammatory disorders. |
| Analgesic | Pain management. |
| Anticancer | Cancer therapy. |
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